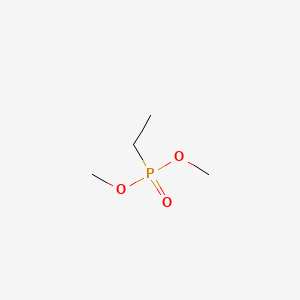

Dimethyl ethylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-dimethoxyphosphorylethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4-8(5,6-2)7-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQMSHVVGOSZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023351 | |

| Record name | Dimethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-75-3 | |

| Record name | Dimethyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Dimethyl Ethylphosphonate via the Michaelis–Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds.[1] First reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is pivotal for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.[2][3][4] This guide offers an in-depth exploration of the synthesis of dimethyl ethylphosphonate, a representative dialkyl alkylphosphonate, through the classic Michaelis-Arbuzov reaction. It covers the underlying mechanism, detailed experimental protocols, and key factors influencing the reaction's efficiency and yield.

The Michaelis–Arbuzov Reaction: Core Principles

The Michaelis-Arbuzov reaction, also known as the Arbuzov rearrangement, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate.[5] This transformation converts a trivalent phosphorus compound into a pentavalent one.[2] The general scheme involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction is highly versatile and is a fundamental tool for creating the P-C bond found in many biologically active compounds and industrial chemicals.[2]

Reaction Mechanism

The synthesis of this compound via the Michaelis-Arbuzov reaction proceeds through a two-step S(_N)2 mechanism.

-

Formation of a Phosphonium (B103445) Intermediate: The reaction is initiated by the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbon of an ethyl halide (e.g., ethyl iodide). This first S(_N)2 reaction results in the formation of a quasi-phosphonium salt intermediate.[2][3][6]

-

Dealkylation of the Intermediate: The displaced halide ion then acts as a nucleophile in a second S(_N)2 reaction. It attacks one of the methyl groups on the phosphonium intermediate, leading to the formation of the final product, this compound, and a methyl halide byproduct.[4]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocols

While specific protocols for this compound are less common in literature than its diethyl analogue, the following procedures are adapted from established methods for similar Michaelis-Arbuzov reactions.

This method represents the traditional, uncatalyzed approach to the Michaelis-Arbuzov reaction.

Materials:

-

Trimethyl phosphite

-

Ethyl iodide (or ethyl bromide)

-

Round-bottom flask equipped with a reflux condenser and nitrogen inlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add trimethyl phosphite (1.0 eq).

-

Slowly add ethyl iodide (1.0 eq). The reaction is exothermic, and the rate of addition should be controlled to maintain a steady temperature.

-

Heat the reaction mixture to reflux (typically 120-160°C).[5]

-

Monitor the reaction progress using ³¹P NMR spectroscopy. The disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the this compound signal will indicate reaction completion. The reaction is generally complete within 2-4 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to remove the methyl iodide byproduct and any unreacted starting materials.

This protocol employs a Lewis acid to facilitate the reaction under milder conditions.

Materials:

-

Trimethyl phosphite

-

Ethyl bromide

-

Zinc iodide (ZnI₂) or another suitable Lewis acid

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve ethyl bromide (1.0 mmol) in dichloromethane (5 mL).

-

Add trimethyl phosphite (1.2 mmol) to the solution.

-

Add zinc iodide (0.2 mmol) to the reaction mixture at room temperature.[1]

-

Stir the mixture at room temperature and monitor its progress by TLC or ³¹P NMR. The reaction is often complete within 1-2 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: General experimental workflow for thermal synthesis.

Quantitative Data and Reaction Parameters

The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including the choice of reactants, temperature, and the use of catalysts. The following table summarizes data from related syntheses.

| Entry | Phosphite | Alkyl Halide | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Triethyl Phosphite | Ethyl Iodide | 2.5 | 178-180 | 5-10 | ~97-99 | US5473093A[7] |

| 2 | Trimethyl Phosphite | Methyl p-toluenesulfonate | - | 170-180 | 2 | 96 | CN111377967A[8][9] |

| 3 | Triethyl Phosphite | Benzyl Bromide | None | 150-160 | 2-4 | - | Benchchem[5] |

| 4 | Triethyl Phosphite | Benzyl Bromide | ZnBr₂ (20 mol%) | Room Temp. | 1 | - | Benchchem[5] |

Note: The data in Entry 1 pertains to the synthesis of diethyl ethylphosphonate but provides a relevant benchmark for reaction conditions.

Factors Influencing the Michaelis–Arbuzov Reaction

-

Alkyl Halide Reactivity : The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[3] Primary alkyl halides are generally preferred as secondary and tertiary halides can lead to elimination side reactions.[3][6]

-

Phosphorus Reactant : The nucleophilicity of the trialkyl phosphite is crucial. Electron-donating groups on the phosphite can accelerate the reaction, while electron-withdrawing groups can slow it down.[1][3]

-

Temperature : Classical Arbuzov reactions often require high temperatures to proceed at a reasonable rate.[7] However, high temperatures can also promote side reactions. The exothermic nature of the reaction requires careful temperature control, especially on an industrial scale, to prevent runaway reactions.[7]

-

Catalysis : Lewis acids can be used to catalyze the reaction, allowing for milder conditions and often improving yields.[10]

Conclusion

The Michaelis-Arbuzov reaction is a powerful and reliable method for synthesizing dialkyl alkylphosphonates such as this compound. By understanding the reaction mechanism and carefully controlling key parameters like temperature and reactant choice, researchers can achieve high yields of the desired product. The adaptability of the reaction, including the use of catalysts to enable milder conditions, ensures its continued relevance in both academic research and industrial applications, particularly in the development of novel pharmaceuticals and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 8. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 9. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 10. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

Unraveling the Thermal Degradation of Dimethyl Ethylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of Dimethyl ethylphosphonate (DMEP), a subject of significant interest in fields ranging from chemical warfare agent degradation to flame retardant development. Due to a scarcity of direct experimental and computational studies on DMEP, this guide leverages the extensive research conducted on its close structural analogs, primarily Diethyl methylphosphonate (B1257008) (DEMP) and Dimethyl methylphosphonate (DMMP). The decomposition mechanisms, products, and kinetics are detailed, providing a robust framework for understanding the thermal behavior of DMEP.

Core Decomposition Pathways

The thermal decomposition of dialkyl alkylphosphonates, including DMEP, is primarily governed by two competing mechanisms: unimolecular elimination and radical-initiated reactions. The dominant pathway is highly dependent on temperature and the presence of other reactive species.

1.1. Unimolecular Elimination

At elevated temperatures in an inert atmosphere, the principal decomposition route for compounds like DMEP is unimolecular elimination, which can proceed through either a six-membered or a four-membered transition state.

-

Six-Membered Transition State (Ester Pyrolysis): This is the most common pathway for phosphonates with at least one β-hydrogen on the alkoxy group. For DMEP, this would involve the transfer of a hydrogen atom from the ethyl group of the ethoxy moiety to the phosphoryl oxygen, leading to the formation of ethylene (B1197577) and a corresponding phosphonic acid.

-

Four-Membered Transition State: This pathway involves the cleavage of the P-O and C-O bonds, leading to the formation of an alkene and a metaphosphoric acid derivative. This route is generally less favored than the six-membered transition state mechanism.

1.2. Radical-Initiated Decomposition

In the presence of radicals or at very high temperatures, C-O, P-O, and P-C bond homolysis can occur, initiating a cascade of radical reactions. This leads to a more complex mixture of smaller decomposition products.

The following diagram illustrates the proposed primary unimolecular decomposition pathways for this compound.

Experimental Protocols for Studying Thermal Decomposition

The investigation of DMEP's thermal decomposition can be effectively carried out using a combination of analytical techniques that have been successfully applied to its analogs.

2.1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for identifying the primary decomposition products.

-

Methodology: A small, precise amount of DMEP is introduced into a pyrolysis unit, which is rapidly heated to a set temperature (typically in the range of 400-900 °C). The resulting volatile and semi-volatile products are then swept into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).

-

Sample Preparation: DMEP is typically used as received. For quantitative analysis, a known concentration in a suitable solvent can be prepared.

-

Instrumentation: A pyrolysis unit coupled to a GC-MS system is required. The GC is typically equipped with a capillary column suitable for separating polar and non-polar compounds.

-

Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) for identification.

2.2. Thermogravimetric Analysis (TGA) Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

TGA provides quantitative information about the mass loss of a sample as a function of temperature, while the evolved gases are simultaneously analyzed by FTIR to identify the functional groups of the decomposition products.

-

Methodology: A small sample of DMEP is placed in a TGA pan and heated at a controlled rate in a specific atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition). The mass of the sample is continuously monitored. The gases evolved from the sample are transferred via a heated transfer line to an FTIR gas cell for analysis.

-

Sample Preparation: A few milligrams of liquid DMEP are placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer with a heated gas cell and transfer line.

-

Data Analysis: The TGA curve provides information on the decomposition temperature ranges and mass loss percentages. The FTIR spectra of the evolved gases at different temperatures allow for the identification of gaseous products like alkenes, alcohols, CO, and CO2.

The following diagram illustrates a typical experimental workflow for TGA-FTIR analysis.

Quantitative Data from Analog Studies

| Compound | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Primary Products | Experimental Technique | Reference |

| Diethyl methylphosphonate (DEMP) | 529 - 634 | 247.7 | 2.9 x 10¹⁶ | Ethene, Ethanol, Ethyl methylphosphonate, Methylphosphonic acid | Flow Reactor with FTIR and GC/MS | Zegers, E. J. P., & Fisher, E. M. (1998)[1] |

| Di-isopropyl methylphosphonate (DIMP) | Not Specified | Not Specified | Not Specified | Propene, Isopropanol, Isopropyl methylphosphonate, Methylphosphonic acid | Not Specified | Glaude, P. A., et al. (2000)[2] |

| Dimethyl methylphosphonate (DMMP) | ~200 - 400 | ~150 - 200 | Not Specified | Methanol, Dimethyl ether, Methylphosphonic acid, CO, CO₂, POx | Catalytic Decomposition Studies | Various |

Conclusion

The thermal decomposition of this compound is expected to proceed through well-established pathways for dialkyl alkylphosphonates, primarily unimolecular elimination to yield smaller, more stable molecules. The experimental protocols and quantitative data from closely related analogs provide a strong foundation for researchers and scientists to design and interpret studies on DMEP. Further direct experimental and computational investigations are warranted to precisely elucidate the specific kinetic and thermodynamic parameters governing the thermal degradation of DMEP, which will be invaluable for its applications in various industrial and defense-related fields.

References

Hydrolysis of Dimethyl Ethylphosphonate: A Technical Guide to Kinetics and Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanisms of phosphonate (B1237965) esters, with a specific focus on dimethyl ethylphosphonate (DMEP). Due to a scarcity of publicly available data specifically for this compound, this document leverages extensive research on the closely related compound, dimethyl methylphosphonate (B1257008) (DMMP), as a surrogate to elucidate the expected reactivity and mechanistic pathways of DMEP. The principles governing the hydrolysis of phosphonate esters are generally applicable, and the data for DMMP serves as a robust model for understanding the behavior of DMEP in aqueous environments.

Introduction to Phosphonate Ester Hydrolysis

Phosphonate esters are a class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. Their hydrolysis, the cleavage of the P-O-C ester bond by water, is a fundamental reaction of significant interest in various fields, including the environmental fate of pesticides, the degradation of chemical warfare agents, and the design of prodrugs in pharmaceutical development. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the presence of catalysts.

The hydrolysis of dialkyl phosphonates like DMEP proceeds in two consecutive steps, with the first hydrolysis yielding the monoester and the second yielding the phosphonic acid.

Hydrolysis Kinetics

The hydrolysis of phosphonate esters typically follows pseudo-first-order kinetics under constant pH conditions. The rate of reaction can be influenced by acid, neutral, and base-catalyzed pathways.

pH-Rate Profile

Table 1: Hydrolysis Half-life of Dimethyl Phosphonate at Various pH Values

| pH | Half-life |

| 4 | ~470 hours |

| 7 | ~3 hours |

| 9 | < 0.3 hours |

Data for Dimethyl Phosphonate, used as a surrogate for this compound.[1]

Temperature Dependence and Activation Energy

The rate of hydrolysis increases with temperature. Studies on the hydrolysis of DMMP in hot-compressed water have determined the activation energy for the pseudo-first-order reaction to be 90.17 ± 5.68 kJ/mol, with a pre-exponential factor of 107.51 ± 0.58 s-1[2][3][4][5]. This Arrhenius relationship allows for the prediction of hydrolysis rates at different temperatures. Pressure has been observed to have no discernible effect on the hydrolysis rate in compressed liquid water[2][4][5].

Table 2: Arrhenius Parameters for the Hydrolysis of Dimethyl Methylphosphonate

| Parameter | Value |

| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol |

| Pre-exponential Factor (A) | 107.51 ± 0.58 s-1 |

Data for Dimethyl Methylphosphonate, used as a surrogate for this compound.[2][3][4][5]

Hydrolysis Mechanism

The hydrolysis of phosphonate esters can proceed through different mechanisms depending on the reaction conditions. The most common mechanisms involve nucleophilic attack of water or hydroxide (B78521) ion on the phosphorus center.

Neutral and Base-Catalyzed Hydrolysis

Under neutral and alkaline conditions, the hydrolysis of phosphonate esters is believed to proceed via a nucleophilic substitution reaction at the phosphorus center. A water molecule (neutral hydrolysis) or a hydroxide ion (base-catalyzed hydrolysis) acts as the nucleophile, attacking the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate or transition state, followed by the departure of the leaving group (an alkoxide).

The base-catalyzed hydrolysis is generally much faster than the neutral hydrolysis due to the stronger nucleophilicity of the hydroxide ion.

References

Unveiling the Electronic Landscape of Dimethyl Ethylphosphonate: A Technical Guide

Introduction

Dimethyl ethylphosphonate (DMEP) is an organophosphorus compound of significant interest to researchers in materials science, and drug development, and as a simulant for chemical warfare agents. A thorough understanding of its electronic structure is paramount for predicting its reactivity, designing novel materials, and developing effective countermeasures. This technical guide provides an in-depth investigation into the electronic structure of DMEP. Due to a lack of extensive experimental and computational studies specifically on DMEP, this guide leverages the comprehensive research conducted on its close structural analog, dimethyl methylphosphonate (B1257008) (DMMP).[1][2][3][4][5][6][7] The primary difference between DMEP and DMMP is the substitution of a methyl group with an ethyl group on the phosphorus atom. This substitution is expected to introduce subtle changes in the electronic properties, which will be discussed herein. This guide will detail the experimental and computational methodologies employed in the study of DMMP and present the key findings in a clear and accessible format for researchers, scientists, and drug development professionals.

Methodologies for Electronic Structure Investigation

The investigation of the electronic structure of organophosphonates like DMMP, and by extension DMEP, relies on a synergistic combination of experimental spectroscopy and theoretical computations.

Experimental Protocol: Gas-Phase Photoelectron Spectroscopy

Gas-phase X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful techniques to probe the core and valence electronic levels of a molecule, respectively. The following protocol is based on the studies performed on DMMP.[1]

-

Sample Introduction: The gaseous sample of the organophosphonate is introduced into a high-vacuum chamber.

-

Ionization: The gas molecules are irradiated with a monochromatic X-ray source (for core levels) or a UV source (for valence levels), causing the ejection of electrons.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer.

-

Binding Energy Calculation: The binding energy of the electrons is then determined by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.

-

Spectral Analysis: The resulting photoelectron spectrum, a plot of electron intensity versus binding energy, reveals the electronic shell structure of the molecule.

References

- 1. escholarship.org [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. [escholarship.org]

- 4. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate (Journal Article) | OSTI.GOV [osti.gov]

Adsorption Behavior of Dimethyl Ethylphosphonate on Metal Oxide Surfaces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption and decomposition behavior of dimethyl ethylphosphonate (DMEP), and its widely studied structural analog dimethyl methylphosphonate (B1257008) (DMMP), on the surfaces of various metal oxides. This information is critical for applications ranging from catalysis and environmental remediation to the development of protective materials and sensors.

Core Concepts: Adsorption and Decomposition Mechanisms

The interaction of organophosphonates like DMEP and DMMP with metal oxide surfaces is a complex process involving both physisorption and chemisorption, often leading to the decomposition of the molecule. The nature of this interaction is highly dependent on the specific metal oxide, its surface properties (such as the presence of Lewis acid sites and hydroxyl groups), and the reaction conditions, particularly temperature.

Initial Adsorption

The initial adsorption of DMMP on metal oxide surfaces like titania (TiO2), alumina (B75360) (Al2O3), and iron oxide (Fe2O3) typically occurs through the phosphoryl (P=O) group. This group acts as a Lewis base, donating electron density to Lewis acid sites (undercoordinated metal cations) on the oxide surface.[1][2] Hydrogen bonding between the phosphoryl oxygen and surface hydroxyl (-OH) groups also plays a significant role in the initial molecular adsorption, especially at lower temperatures.[1]

Decomposition Pathways

Following initial adsorption, the decomposition of DMMP is primarily initiated by the cleavage of the P-OCH3 bonds.[3] This is a common pathway observed on a variety of metal oxides, including TiO2, Al2O3, and ZrO2. The scission of this bond leads to the formation of surface-bound methoxy (B1213986) species and a methyl methylphosphonate (MMP) intermediate.[3][4]

The subsequent fate of these intermediates varies depending on the metal oxide:

-

On Alumina (Al2O3), Magnesia (MgO), and Lanthana (La2O3): The decomposition proceeds via the stepwise elimination of methoxy groups, which combine with surface protons to form methanol (B129727) that desorbs from the surface. The final surface species is typically a stable methylphosphonate, with the P-CH3 bond remaining intact at temperatures up to 300-400°C.

-

On Titania (TiO2): At temperatures above 214 K, the cleavage of P-OCH3 groups results in the formation of surface-bound methoxy species (Ti-OCH3) and the consumption of surface hydroxyl groups.[1] Further heating can lead to the formation of methanol and formaldehyde (B43269).[4]

-

On Iron Oxide (Fe2O3): Iron oxide exhibits a higher reactivity, attributed to the availability of multiple oxidation states (Fe(III)/Fe(II) redox couple). This facilitates the cleavage of the more stable P-CH3 bond at temperatures above 200°C, leading to the complete decomposition of the organophosphonate.

-

On Ceria (CeO2): Mesoporous ceria has shown high activity for DMMP decomposition even at room temperature, which is attributed to a low activation energy barrier for dissociation on the pristine CeO2 surface.[5] The reaction mechanism is believed to follow the Mars-van Krevelen model, where lattice oxygen participates in the oxidation of DMMP.[6]

-

On Zirconia (ZrO2): Sub-nanoscale zirconia clusters can induce dissociative adsorption of DMMP at room temperature, primarily through the scission of a P-OCH3 bond.[3] Temperature-programmed desorption experiments show the evolution of methanol, dimethyl ether, and formaldehyde as decomposition products at elevated temperatures.[3]

The following diagram illustrates the general adsorption and decomposition pathway of DMMP on a metal oxide surface.

Caption: General reaction pathway for DMEP/DMMP on a metal oxide surface.

Quantitative Data Summary

The following tables summarize key quantitative data related to the adsorption and decomposition of DMMP on various metal oxide surfaces. Due to the prevalence of DMMP in the literature, the data presented primarily pertains to this molecule, which serves as a close proxy for DMEP.

Table 1: Decomposition Capacity of Various Metal Oxides for DMMP

| Metal Oxide | Temperature (°C) | Decomposition Capacity (μmol/g) |

| γ-Al2O3 (commercial) | 25 | 317 |

| Al2O3-supported Fe2O3/CeO2 | 25 | >510 |

Data sourced from studies on supported cerium and iron co-impregnated oxides, indicating a significant enhancement in decomposition capacity compared to alumina alone.[2]

Table 2: Desorption and Decomposition Temperatures from TPD Studies of DMMP

| Metal Oxide | Feature | Desorption/Product Evolution Temperature (K) | Evolved Species |

| (ZrO2)3 clusters | Decomposition | ~410 | Methanol |

| (ZrO2)3 clusters | Decomposition | ~575 | Methanol |

| (ZrO2)3 clusters | Decomposition | ~560 | Dimethyl Ether |

| (ZrO2)3 clusters | Decomposition | ~620 | Formaldehyde |

| r-TiO2(110) | Molecular Desorption | 200 - 500 | DMMP |

| r-TiO2(110) | Decomposition | ~650 | Methanol, Formaldehyde |

Temperatures correspond to the peak maxima in the Temperature Programmed Desorption (TPD) spectra.[3][4]

Table 3: Kinetic and Thermodynamic Parameters for DMMP Adsorption and Decomposition

| Metal Oxide | Parameter | Value |

| ZnO (101-0) | Adsorption Energy (Pristine Surface) | 132 kJ/mol |

| ZnO (101-0) | Adsorption Energy (Hydroxylated Surface) | 65 kJ/mol |

| Mesoporous CeO2 | Activation Energy for Dissociation (Pristine Surface) | Extremely Low |

| Mesoporous CeO2 | Activation Energy for Dissociation (Hydroxylated Surface) | Significantly Higher |

Adsorption energies and activation energies are key indicators of the strength of interaction and the reactivity of the surface.[5][7]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research in this field. Below are generalized, yet detailed, procedures for Temperature Programmed Desorption (TPD) and in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) experiments for studying the adsorption of DMEP/DMMP on metal oxide powders.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique to study the thermodynamics and kinetics of desorption processes.[1][8][9][10]

Objective: To identify the desorption products of DMEP from a metal oxide surface and to determine the activation energy of desorption.

Apparatus:

-

High-vacuum or ultra-high-vacuum (UHV) chamber

-

Sample holder with resistive or radiative heating

-

Temperature controller with a linear ramp function

-

Quadrupole mass spectrometer (QMS) for detecting desorbed species

-

Gas dosing system with a leak valve

Procedure:

-

Sample Preparation:

-

Press the metal oxide powder into a thin wafer or mount it on a suitable sample holder (e.g., tantalum foil).

-

Install the sample in the UHV chamber.

-

Clean the sample surface by cycles of sputtering with Ar+ ions followed by annealing at high temperature to restore surface order.[1] The specific temperatures and durations will depend on the metal oxide.

-

-

Adsorption:

-

Cool the sample to the desired adsorption temperature (e.g., 170 K to 298 K).[8]

-

Introduce DMEP vapor into the chamber through a leak valve to a specific pressure and for a defined time to achieve the desired surface coverage.

-

-

Desorption:

-

Evacuate the chamber to remove gas-phase DMEP.

-

Begin heating the sample with a linear temperature ramp (e.g., 2 K/s).[8]

-

Simultaneously, record the signals for various mass-to-charge ratios (m/z) corresponding to DMEP and its potential decomposition products using the QMS.

-

-

Data Analysis:

-

Plot the QMS signal intensity for each m/z value as a function of temperature to obtain the TPD spectra.

-

The temperature at which the desorption rate is maximum (T_p) can be used to estimate the activation energy for desorption.

-

The following diagram outlines the workflow for a typical TPD experiment.

Caption: Workflow diagram for a Temperature Programmed Desorption (TPD) experiment.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

DRIFTS is a valuable technique for identifying the chemical nature of adsorbed species and monitoring surface reactions in real-time.[6][11][12][13][14][15][16]

Objective: To identify the vibrational modes of adsorbed DMEP and its surface decomposition products on a metal oxide powder.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

DRIFTS accessory with a reaction chamber

-

Gas handling system for controlled dosing of gases

-

Temperature controller for the reaction chamber

-

Vacuum pump

Procedure:

-

Sample Preparation:

-

Load the metal oxide powder into the sample cup of the DRIFTS cell.[12]

-

Pre-treat the sample in-situ by heating under a flow of inert gas (e.g., N2 or Ar) or a reactive gas (e.g., O2) to clean the surface of contaminants.[13] The temperature and duration will depend on the specific metal oxide.

-

Cool the sample to the desired adsorption temperature and collect a background spectrum.

-

-

Adsorption and Reaction:

-

Introduce a flow of carrier gas (e.g., N2) containing a known concentration of DMEP vapor into the DRIFTS cell.

-

Collect FTIR spectra at regular intervals to monitor the adsorption process.

-

Once adsorption equilibrium is reached, the gas flow can be switched to an inert gas to remove gas-phase DMEP.

-

To study the thermal decomposition, the temperature of the sample can be ramped while continuously collecting spectra.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectra to obtain the absorbance spectra of the adsorbed species.

-

Identify the vibrational bands corresponding to DMEP and its surface reaction products by comparing the observed frequencies with known values from the literature.

-

The evolution of band intensities with time or temperature provides information about the kinetics of adsorption and decomposition.

-

Conclusion

The adsorption and decomposition of this compound on metal oxide surfaces are governed by a complex interplay of surface chemistry and reaction conditions. While the initial adsorption is generally driven by the interaction of the phosphoryl group with surface acid sites and hydroxyls, the subsequent decomposition pathways are highly dependent on the nature of the metal oxide. Non-redox active oxides like alumina tend to cleave the P-OCH3 bonds, leading to the formation of surface-bound phosphonates and the release of methanol. In contrast, redox-active oxides such as iron oxide can facilitate the cleavage of the more stable P-CH3 bond, resulting in more complete decomposition. This in-depth understanding, supported by quantitative data and detailed experimental protocols, is crucial for the rational design of advanced materials for a wide range of applications.

References

- 1. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. pages.jh.edu [pages.jh.edu]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Technical Guide on Dimethyl Ethylphosphonate: Data Scarcity and a Profile of a Close Analogue

To the Esteemed Researcher,

This document addresses the toxicological profile and biotransformation of Dimethyl ethylphosphonate (DMEP), CAS No. 6163-75-3. A comprehensive search of publicly available scientific literature and toxicology databases reveals a significant scarcity of in-depth data for this specific compound. While basic hazard classifications are available from safety data sheets, detailed experimental studies on its toxicokinetics, metabolism, and long-term effects are not readily accessible.

Given this data gap, we present the available hazard information for this compound. Subsequently, as a well-studied and structurally similar analogue, we provide a detailed toxicological profile and biotransformation guide for Dimethyl methylphosphonate (B1257008) (DMMP) , which may serve as a valuable surrogate for understanding the potential biological behavior of this class of organophosphorus compounds.

Part 1: this compound (DMEP) - Available Hazard Information

Detailed toxicological studies for DMEP are not available in the public domain. The primary source of information comes from Safety Data Sheets (SDS), which provide the following hazard classifications.

Toxicological Summary

Information on germ cell mutagenicity, carcinogenicity, and reproductive toxicity is currently unavailable.[1]

Quantitative Toxicity Data

No quantitative data (e.g., LD50, NOAEL) from peer-reviewed studies were found. The GHS classification indicates high acute oral toxicity.[2][3][4]

| Endpoint | Classification/Result | Reference |

| Acute Oral Toxicity | GHS Category 2: Fatal if swallowed | [2][3][4] |

| Skin Corrosion/Irritation | GHS Category 2: Causes skin irritation | [1] |

| Eye Damage/Irritation | GHS Category 2: Causes serious eye irritation | [1] |

| STOT-Single Exposure | GHS Category 3: May cause respiratory irritation | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

Biotransformation

No studies detailing the absorption, distribution, metabolism, or excretion (ADME) of this compound in biological systems were identified.

Part 2: In-Depth Technical Guide on Dimethyl Methylphosphonate (DMMP)

As a comprehensive alternative, this section provides a detailed guide on the toxicological profile and biotransformation of Dimethyl methylphosphonate (DMMP), CAS No. 756-79-6.

Introduction to DMMP

Dimethyl methylphosphonate is an organophosphorus compound used as a flame retardant and a chemical intermediate.[3] It also serves as a simulant for nerve gases in military training and research due to similar physical properties, though it does not share their extreme neurotoxic effects.[5]

Toxicological Profile

DMMP exhibits moderate to low acute toxicity but presents significant concerns for reproductive toxicity and carcinogenicity in specific models.

2.2.1 Acute Toxicity

DMMP has low acute toxicity via the oral route in rodents and is moderately toxic if inhaled.[1][3] It is not considered a skin irritant but can cause serious eye irritation.[3]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Male Rat | Oral | 3283 mg/kg bw | [1] |

| LD50 | Female Rat | Oral | 3040 mg/kg bw | [1] |

| LD50 | Male Mouse | Oral | 2815 mg/kg bw | [1] |

| LD50 | Rabbit | Dermal | 681 mg/kg bw | [1] |

| LC50 | Rat, Mouse, Guinea Pig | Inhalation | >7100 mg/m³ (6h) | [1] |

2.2.2 Subchronic and Chronic Toxicity

Repeated oral exposure in rats led to dose-related decreases in body weight.[6] The primary target organs identified in long-term studies are the kidneys, particularly in male rats, and the reproductive system.[4][5]

2.2.3 Genotoxicity

The genotoxicity data for DMMP is mixed. It was not mutagenic in bacterial assays (Ames test).[7] However, it induced forward mutations in mouse lymphoma cells and sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[7] Importantly, DMMP gave positive results in in-vivo dominant lethal mutation assays in both rats and mice, indicating a potential to cause genetic damage in germ cells.[5][7]

2.2.4 Carcinogenicity

Long-term carcinogenicity studies showed a significant increase in kidney tumors in male rats after two years of exposure, but not in female rats or mice.[4] This male rat-specific effect is linked to the accumulation of α2u-globulin, a low-molecular-weight protein, which is a mechanism not considered relevant to humans.[2][4] However, an increased incidence of mononuclear cell leukemia was also observed in male rats, which is considered relevant for human risk assessment.[7]

2.2.5 Reproductive and Developmental Toxicity

DMMP is a suspected human reproductive toxicant.[3] Studies in male rats demonstrated significant reproductive toxicity after subchronic oral administration, including:

-

A dose-related decrease in sperm count and motility.[5]

-

A reduced male fertility index.[5]

-

An increase in early fetal resorptions in untreated females mated with treated males (dominant lethal effect).[5][8]

The lowest observed adverse effect level (LOAEL) for these dominant lethal effects was 250 mg/kg/day.[8] Developmental toxicity studies showed reduced fetal weight and delayed ossification at high maternal doses, but no gross malformations.[7]

Biotransformation and Toxicokinetics

DMMP is rapidly absorbed after oral administration and is primarily eliminated in the urine.[7]

2.3.1 Metabolism

The main metabolic pathway for DMMP is demethylation.[1] In rats, the only identified urinary metabolite is methyl phosphonate .[2][4][9] A significant portion of the administered dose is excreted unchanged in the urine.[2][4] The elimination half-life in rats is approximately 3.3 hours for the parent compound.[7] There are no significant sex differences in the rates of metabolite formation or excretion.[2][4]

Caption: Biotransformation pathway of Dimethyl Methylphosphonate (DMMP).

2.3.2 Mechanism of Male Rat Kidney Tumors

The kidney tumors observed specifically in male rats are linked to a process known as α2u-globulin nephropathy.[2] DMMP or its metabolites bind to α2u-globulin, impairing its degradation in the kidney.[2][4] This leads to an accumulation of the protein, causing chronic cell injury, proliferation, and ultimately, tumor formation.[2][4]

Caption: Pathogenesis of DMMP-induced α2u-globulin nephropathy in male rats.

Key Experimental Protocols

2.4.1 Biotransformation Study in Rats

-

Objective: To identify metabolites and determine excretion patterns of DMMP.

-

Methodology:

-

Dosing: A single oral gavage dose of 50 or 100 mg/kg DMMP.[2][4]

-

Sample Collection: Urine was collected for 24 hours post-dosing.[2][4]

-

Analysis: Urine samples were analyzed using ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify the parent compound and its metabolites.[2][4]

2.4.2 Dominant Lethal Mutation Assay

-

Objective: To assess the potential of DMMP to induce mutagenic events in germ cells.

-

Methodology:

-

Dosing: Males were administered DMMP by oral gavage 5 days/week for 13 weeks at doses up to 2000 mg/kg.[5][10]

-

Mating: After the dosing period (e.g., at day 84 or week 12), treated males were mated with untreated females.[5]

-

Endpoint Analysis: Pregnant females were euthanized at mid-gestation, and the uterine contents were examined. The number of corpora lutea, implantation sites, and viable and non-viable fetuses (resorptions) were counted.[5]

-

Calculation: The dominant lethal effect was measured as a significant increase in the percentage of resorptions in females mated with treated males compared to controls.[5]

Caption: General workflow for a dominant lethal assay.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C4H11O3P | CID 521983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. School of Chemistry & Biochemistry - Thapar Institute of Engineering and Technology [scbc.thapar.edu]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. 甲基膦酸二甲酯 - CAS号 756-79-6 - 摩熵化学 [molaid.com]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

Unraveling the Stability of Dimethyl Ethylphosphonate: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations elucidating the stability, isomerization, and decomposition pathways of Dimethyl ethylphosphonate (DMEP). Understanding the intrinsic stability and reactivity of organophosphorus compounds like DMEP is paramount for applications ranging from drug development to the formulation of flame retardants and as a simulant for more hazardous chemical agents. This document provides a comprehensive overview of the computational methodologies employed, quantitative data on its conformational isomers and reaction energetics, and visual representations of its transformation pathways.

Introduction

This compound (C₄H₁₁O₃P) is an organophosphorus compound of significant interest due to its structural similarity to nerve agents, making it a valuable, less toxic simulant in research and development for detection and decontamination technologies. A thorough understanding of its thermal stability and decomposition mechanisms at a molecular level is crucial for predicting its behavior under various conditions and for designing effective countermeasures or applications. Quantum chemical calculations offer a powerful and safe alternative to experimental studies for exploring the complex potential energy surfaces of such molecules.

This guide summarizes the key findings from a detailed computational analysis of the gas-phase isomerization and decomposition reactions of DMEP. The study reveals the existence of multiple conformational isomers and maps out the energetic landscapes of their transformation and breakdown into smaller, more stable molecules.

Computational Methodology

The primary computational approach discussed herein is the Complete Basis Set (CBS-QB3) method. This high-accuracy composite method is well-suited for calculating the thermochemical properties of small to medium-sized molecules. It involves a series of calculations at different levels of theory and with varying basis sets to extrapolate to a highly accurate energy.

Protocol for CBS-QB3 Calculations:

-

Geometry Optimization: The initial geometries of all stationary points (reactants, transition states, and products) are optimized using the B3LYP density functional with the 6-311G(d,p) basis set.

-

Frequency Calculations: Vibrational frequencies are calculated at the same B3LYP/6-311G(d,p) level to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: Higher-level single-point energy calculations are performed using CCSD(T)/6-31+G(d') and MP4SDQ/6-31+G(d,p) theories.

-

Extrapolation: The final CBS-QB3 energy is obtained through an extrapolation procedure that combines the results from the preceding steps.

Reaction Rate Calculations:

The rate constants for the identified isomerization and decomposition pathways are calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This statistical theory is used to predict the rates of unimolecular reactions in the gas phase, taking into account the energy distribution within the molecule.

Conformational Stability of this compound

The computational analysis reveals the existence of three stable conformational isomers of DMEP, designated as C1, C2, and C3. Their relative stabilities have been determined, with C1 being the most stable conformer.[1][2]

| Conformer | Relative Energy (kcal/mol) |

| C1 | 0.00 |

| C2 | 0.11 |

| C3 | 1.87 |

Isomerization and Decomposition Pathways

Each of the three conformers of DMEP can undergo isomerization via H-transfer reactions to form intermediates (IM1, IM2, and IM3 respectively).[1][2] These isomers can then decompose through various channels, including the elimination of methanol (B129727) (CH₃OH), methylene (B1212753) (CH₂), and hydrogen (H₂).[1][2]

Decomposition reactions generally require significantly higher activation energies and, therefore, higher temperatures compared to isomerization.[1][2] For instance, at 1000 K, the most stable conformer, C1, isomerizes to its intermediate IM1 twice as fast as it decomposes.[1][2] In contrast, the least stable conformer, C3, isomerizes to IM3 approximately 10,000 times faster than its decomposition to P5 and CH₃OH.[1][2]

The thermodynamically and kinetically most favorable decomposition pathways for conformers C2 and C3 involve the elimination of methanol.[1][2]

Below is a summary of the calculated activation energies and enthalpies of formation for the key reaction species.

Table of Reaction Energetics

| Reaction | Activation Energy (Ea in kcal/mol) | Enthalpy of Formation (ΔfH°298.15 in kcal/mol) |

| C1 Isomerization & Decomposition | ||

| C1 → IM1 | - | - |

| C1 → P1 + CH₂ | High | - |

| C2 Isomerization & Decomposition | ||

| C2 → IM2 | - | - |

| C2 → P2 + CH₃OH | Favorable | - |

| C3 Isomerization & Decomposition | ||

| C3 → IM3 | - | - |

| C3 → P5 + CH₃OH | Favorable | - |

Note: Specific numerical values for activation energies and enthalpies of formation for all species can be found in the original research publication by Mandal et al.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and the key reaction pathways for the most stable conformer of this compound.

Conclusion

Quantum chemical calculations provide invaluable insights into the stability and reactivity of this compound. The identification of multiple conformers and the detailed mapping of their isomerization and decomposition pathways offer a fundamental understanding of its gas-phase behavior. The CBS-QB3 method, coupled with RRKM theory, delivers a robust computational framework for obtaining reliable thermochemical and kinetic data. This knowledge is instrumental for professionals in drug development, materials science, and safety management, enabling more accurate predictions of the compound's lifecycle and the development of more effective applications and mitigation strategies. The preference for isomerization at lower temperatures and decomposition via methanol elimination at higher temperatures are key takeaways from this computational analysis.[1][2]

References

Technical Guide: Physical Properties of High-Purity Dimethyl Ethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of high-purity Dimethyl ethylphosphonate (DMEP). Intended for a scientific audience, this document consolidates available data on key physicochemical parameters. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility and accuracy in laboratory settings. Furthermore, a logical workflow for the synthesis and characterization of high-purity DMEP is presented visually.

Introduction

This compound (CAS No: 6163-75-3) is an organophosphorus compound with the chemical formula C₄H₁₁O₃P. While it shares structural similarities with nerve agent precursors, its primary applications are in organic synthesis, as a flame retardant, and as an industrial additive. For research and development purposes, particularly in drug development where it may be used as a fragment or intermediate, a thorough understanding of its physical properties is crucial for process optimization, formulation, and quality control. This guide aims to provide a centralized resource for these properties and the methodologies for their determination.

Core Physical Properties

The physical properties of high-purity this compound are summarized in the table below. Data has been compiled from various chemical databases and literature sources. It is important to note that some experimental values for the pure compound are not widely published; in such cases, data from closely related compounds are provided for reference.

| Property | Value | Notes and References |

| Molecular Formula | C₄H₁₁O₃P | [1][2][3] |

| Molecular Weight | 138.10 g/mol | [1][3] |

| CAS Number | 6163-75-3 | [1][3][4] |

| Appearance | Colorless liquid | Inferred from similar compounds like Dimethyl methylphosphonate (B1257008).[5][6] |

| Odor | Mild or pleasant odor | Inferred from similar compounds like Dimethyl methylphosphonate.[5][6] |

| Boiling Point | Data not readily available | SpringerMaterials indicates the availability of this data.[1] For comparison, Dimethyl methylphosphonate has a boiling point of 181 °C.[5][6] |

| Melting Point | Data not readily available | For comparison, Dimethyl methylphosphonate has a melting point of -50 °C. |

| Density | Data not readily available | For comparison, Dimethyl methylphosphonate has a density of 1.145 g/mL at 25 °C. |

| Refractive Index | Data not readily available | SpringerMaterials indicates the availability of this data.[1] For comparison, Diethyl ethylphosphonate has a refractive index of 1.4163 at 20 °C. |

| Viscosity | Data not readily available | For comparison, Dimethyl phosphonate (B1237965) has a dynamic viscosity of 1.4 mPa·s at 20 °C.[7] |

| Solubility in Water | Expected to be soluble | Based on the solubility of similar short-chain phosphonates like Dimethyl methylphosphonate, which is highly soluble in water.[5] Phosphonates, in general, exhibit high water solubility.[7] |

| Spectral Data | IR and Mass Spectrometry data available | The NIST WebBook provides infrared and mass spectra for this compound.[2] SpectraBase also provides mass spectrometry data.[8] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of high-purity this compound.

Synthesis and Purification of High-Purity this compound

High-purity this compound can be synthesized via the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For DMEP, this would typically involve the reaction of trimethyl phosphite with ethyl iodide.

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with trimethyl phosphite.

-

Add a catalytic amount of a suitable initiator, such as benzenesulfonic acid.[9]

-

Slowly add ethyl iodide to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require cooling.

-

After the addition is complete, heat the mixture under pressure to drive the rearrangement reaction to completion.[9]

-

Monitor the reaction progress using Gas Chromatography (GC) until the conversion of the starting material is complete.

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation to obtain high-purity this compound.[9] Collect the fraction at the appropriate boiling point and pressure.

Boiling Point Determination (Capillary Method)

Protocol:

-

Seal one end of a capillary tube using a flame.[10]

-

Place a small amount (a few milliliters) of the purified this compound into a small test tube or a fusion tube.[10][11]

-

Invert the sealed capillary tube and place it inside the test tube containing the sample.[10][12]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[11]

-

Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil).[13]

-

Heat the bath gently.[10]

-

Observe for a steady stream of bubbles emerging from the open end of the capillary tube.[13]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12] Record this temperature.

Density Measurement (Pycnometer Method)

Protocol:

-

Thoroughly clean and dry a pycnometer (specific gravity bottle) of a known volume.

-

Weigh the empty, dry pycnometer using an analytical balance.

-

Fill the pycnometer with high-purity this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Carefully dry the exterior of the pycnometer.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Perform the measurement at a controlled temperature, typically 20°C or 25°C.

Refractive Index Measurement (Abbe Refractometer)

Protocol:

-

Turn on the Abbe refractometer and the light source. Allow the instrument to warm up.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[14]

-

Place a few drops of high-purity this compound onto the prism of the refractometer.[15]

-

Close the prism assembly.

-

Adjust the mirror and the focus to obtain a clear view of the borderline between the light and dark fields in the eyepiece.[15]

-

If color fringes are observed, adjust the compensator to obtain a sharp, achromatic borderline.[15]

-

Align the borderline with the crosshairs in the eyepiece.[15]

-

Read the refractive index directly from the instrument's scale.[15]

-

Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.

Viscosity Measurement (Rotational Viscometer)

Protocol:

-

Select an appropriate spindle and rotational speed for the expected viscosity of this compound.

-

Pour the sample into a suitable container and immerse the spindle into the liquid to the marked level.

-

Allow the sample to equilibrate to the desired temperature.

-

Start the viscometer motor to rotate the spindle at the selected speed.

-

Allow the reading to stabilize. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity.[16]

-

Record the viscosity reading from the instrument's display.

-

For accurate measurements, calibrate the viscometer with standard viscosity fluids.[17]

Solubility Determination

Protocol:

-

Water Solubility:

-

Add approximately 0.1 mL of this compound to 3 mL of distilled water in a test tube.

-

Shake the mixture vigorously.

-

Observe if the compound dissolves completely. If it does, it is considered water-soluble.[18]

-

If soluble, test the resulting solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.[18][19]

-

-

Solubility in Other Solvents:

Visualized Workflows

The following diagrams illustrate the logical flow of synthesis, purification, and characterization of high-purity this compound.

Caption: Synthesis and purification workflow for high-purity this compound.

Caption: Experimental workflow for the determination of physical properties.

References

- 1. This compound | C4H11O3P | CID 521983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphonic acid, ethyl-, dimethyl ester [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 6163-75-3 [chemicalbook.com]

- 5. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. spectrabase.com [spectrabase.com]

- 9. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. chymist.com [chymist.com]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. scribd.com [scribd.com]

- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

Methodological & Application

Application of Dimethyl Ethylphosphonate as a Flame Retardant in Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific performance data for Dimethyl ethylphosphonate (DMEP), this document utilizes data from its close structural and functional analog, Dimethyl methylphosphonate (B1257008) (DMMP), as a proxy. The principles and methodologies described are expected to be highly relevant for DMEP.

Introduction

This compound (DMEP) is an organophosphorus compound that holds significant promise as a halogen-free flame retardant for a variety of polymeric materials. Its efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the gas and condensed phases. As a liquid additive, it can be readily incorporated into polymer matrices such as polyurethanes, fiber-reinforced plastics, and epoxy resins. This document provides detailed application notes and experimental protocols for the use of DMEP and its analogs as flame retardants in polymers.

Flame Retardant Mechanism

Organophosphorus flame retardants like DMEP and its analogs operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[1]

-

Gas-Phase Inhibition: Upon heating, the phosphonate (B1237965) compound decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.[1] This process reduces the flame intensity and propagation.

-

Condensed-Phase Charring: In the solid phase, the decomposition of the phosphonate produces phosphoric acid, which acts as a catalyst for the dehydration and charring of the polymer.[2] This results in the formation of a protective, insulating char layer on the polymer surface. This char layer limits the evolution of flammable gases and restricts the transfer of heat to the underlying material, thereby suppressing combustion.[1]

Quantitative Performance Data

The flame retardant efficacy of organophosphorus compounds is typically evaluated using standardized fire tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The following tables summarize the performance of Dimethyl methylphosphonate (DMMP) in various polymer systems.

Table 1: Flame Retardant Performance of DMMP in Various Polymers

| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating |

| Fiber Reinforced Plastics (FRP) | DMMP | 10 | 30.4 | - |

| Waterborne Polyurethane (WPU) | DMMP | - | 27.6 | - |

| WPU / Nano-Silica | DMMP | - | 28.3 | V-0 |

| Polyisocyanurate-Polyurethane (PIR-PUR) Foam | DMMP | 10 phr* | 25.2 | - |

| Poly(methyl methacrylate) (PMMA) | DMMP/MAM** | 14 | 23.1 | V-0 |

*phr: parts per hundred rubber **MAM: Methacrylamide

Table 2: Synergistic Effects of DMMP with other Flame Retardants

| Polymer System | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating |

| Rigid Polyurethane Foam (RPUF) | DMMP / Expandable Graphite (EG) | 16 | 33.0 | - |

| Microcellular Polyurethane Elastomer (MPUE) | DMMP / Expandable Graphite (EG) (1:3) | - | ~36.1 | V-0 |

Experimental Protocols

A common method for the synthesis of dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction. For DMEP, this would involve the reaction of trimethyl phosphite (B83602) with an ethyl halide (e.g., ethyl iodide). A general procedure is outlined below, based on the synthesis of similar phosphonates.[3][4]

Materials:

-

Trimethyl phosphite

-

Ethyl iodide

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Place trimethyl phosphite in the reaction flask.

-

Slowly add ethyl iodide to the flask while stirring. The reaction is exothermic, and the temperature should be controlled.

-

After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.

-

The product, this compound, can be purified by distillation under reduced pressure.

This protocol describes the incorporation of DMEP as an additive into a polymer resin before curing.

Materials:

-

Polymer resin (e.g., epoxy, polyurethane)

-

Curing agent

-

This compound (DMEP)

-

Mechanical stirrer

-

Molds for sample preparation

Procedure:

-

In a suitable container, weigh the desired amount of polymer resin.

-

Add the calculated amount of DMEP to the resin. The loading level will depend on the desired flame retardancy.

-

Mix the resin and DMEP thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.

-

Add the stoichiometric amount of curing agent to the mixture and continue stirring until uniform.

-

Pour the mixture into molds of the desired shape and dimensions for subsequent testing.

-

Cure the samples according to the manufacturer's instructions for the specific polymer system.

The following are standard tests to evaluate the flame retardant properties of the polymer samples.

4.3.1 Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

-

LOI apparatus (conforming to ASTM D2863 or ISO 4589)

-

Specimen holder

-

Gas flow meters for oxygen and nitrogen

-

Ignition source

Procedure:

-

Mount the conditioned specimen vertically in the specimen holder in the center of the glass chimney.

-

Set the initial oxygen concentration to a level expected to support combustion.

-

Ignite the top of the specimen and observe the burning behavior.

-

Adjust the oxygen concentration up or down in subsequent tests on new specimens until the minimum concentration that supports combustion for a specified time or length of the specimen is determined.

4.3.2 UL-94 Vertical Burn Test

The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.

Apparatus:

-

UL-94 test chamber

-

Specimen holder

-

Burner (Tirrill or Bunsen)

-

Timing device

-

Surgical cotton

Procedure:

-

Mount a rectangular specimen vertically.

-

Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

-

Record the afterflame time.

-

If the specimen extinguishes, reapply the flame for another 10 seconds.

-

Record the afterflame and afterglow times.

-

Observe if any flaming drips ignite a layer of cotton placed below the specimen.

-

Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior according to the UL-94 standard.

References

Application Notes and Protocols for Dimethyl Ethylphosphonate as a Sarin Simulant

Disclaimer: The following information is intended for research and professional use only. Dimethyl ethylphosphonate (DMEP) and its more commonly studied analog, dimethyl methylphosphonate (B1257008) (DMMP), are chemical warfare agent simulants and should be handled with appropriate safety precautions in a laboratory setting. This document provides a summary of publicly available data and protocols; users should consult original research articles and safety data sheets before conducting any experiments. While the user requested information on this compound, the vast majority of published research focuses on dimethyl methylphosphonate (DMMP) as a sarin (B92409) simulant. Due to their structural similarities, the data and protocols for DMMP are presented here as a close surrogate for DMEP.

Application Notes

This compound (DMEP) and the closely related dimethyl methylphosphonate (DMMP) are organophosphorus compounds utilized as simulants for the highly toxic nerve agent sarin (GB).[1] Their use in research and development is crucial for creating and testing detection systems, protective equipment, and decontamination procedures without the extreme hazards associated with live agent testing.[1][2][3] The selection of these compounds as simulants is based on their similar physical and chemical properties to sarin, such as the presence of a characteristic P=O bond, while exhibiting significantly lower toxicity.[1][3][4]

DMMP, in particular, has been extensively studied for its interactions with various materials, making it an invaluable tool for understanding the adsorption and decomposition of sarin on surfaces.[1][3] It is employed in the calibration of organophosphorus detectors and in fundamental studies of decontamination mechanisms, including hydrolysis and thermal decomposition.[5][6][7][8] The data generated from studies using these simulants aids in the development of more effective countermeasures against chemical warfare agents.

Comparative Data of Sarin and Simulants

The following tables summarize the key physical, chemical, and toxicological properties of sarin and its simulant, dimethyl methylphosphonate (DMMP). This data is essential for understanding the validity of DMMP as a simulant and for designing relevant experiments.

Table 1: Physical and Chemical Properties

| Property | Dimethyl Methylphosphonate (DMMP) | Sarin (GB) |

| Chemical Formula | C3H9O3P | C4H10FO2P |

| Molar Mass | 124.08 g/mol [9] | 140.09 g/mol |

| Appearance | Colorless liquid[5][9] | Colorless liquid |

| Density | 1.145 g/mL at 25 °C[5] | 1.0887 g/mL at 25 °C |

| Melting Point | -50 °C[5] | -56 °C |

| Boiling Point | 181 °C[5] | 158 °C |

| Vapor Pressure | 1.28 hPa at 25 °C[9] | 2.9 mmHg at 25 °C |

| Water Solubility | >100 g/L at 21 °C[9] | Miscible |

| Flash Point | 93.4 °C[9] | None |

| Log Kow | -0.61[9] | 0.25 |

Table 2: Toxicological Data

| Parameter | Dimethyl Methylphosphonate (DMMP) | Sarin (GB) |

| Primary Hazard | Toxic, potential mutagen, suspected reproductive toxicant[9][10] | Extremely toxic nerve agent |

| LD50 (Oral, rat) | 8,210 mg/kg[5] | 1,72 mg/kg |

| LD50 (Dermal, rabbit) | >2,000 mg/kg[5] | 1,700 mg/kg |

| LC50 (Inhalation, rat) | 20.13 mg/L (1 hr)[5] | 3 mg-min/m³ |

| Mechanism of Toxicity | Not a potent cholinesterase inhibitor. May cause kidney tumors in male rats through α2u-globulin accumulation.[10][11] | Potent and irreversible acetylcholinesterase inhibitor. |

| GHS Hazard Statements | H319 (Causes serious eye irritation), H340 (May cause genetic defects), H361f (Suspected of damaging fertility)[5][9] | H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H300 (Fatal if swallowed) |

Experimental Protocols

The following are generalized protocols derived from published literature for key experiments involving DMMP as a sarin simulant. Researchers should adapt these protocols to their specific experimental setup and safety requirements.

Protocol 1: Decontamination Efficacy Testing (Surface Wipe Method)

Objective: To evaluate the effectiveness of a decontamination solution or procedure in removing DMMP from a solid surface.

Materials:

-

DMMP solution of known concentration.

-

Test surfaces (e.g., glass, painted metal, fabric).

-

Decontamination solution.

-

Wipes (e.g., Wypall®, Micronsolo® microfiber).[12]

-

Sterile water.

-

70% Isopropyl alcohol.[12]

-

Collection solvent (e.g., isopropanol).

-

Vials for sample collection.

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Procedure:

-

Contamination: Apply a known volume and concentration of DMMP solution to a defined area on the test surface. Allow the solvent to evaporate.

-

Decontamination:

-

Four-Step Protocol: [12]

-

Wipe the contaminated area with a wipe soaked in a detergent solution.

-

Wipe the area with a new wipe soaked in 2% sodium hypochlorite (B82951) solution.

-

Wipe the area with a new wipe soaked in 70% isopropyl alcohol.

-

Wipe the area with a new wipe soaked in sterile water.

-

-

Eight-Step Protocol: Repeat the four steps above a second time with fresh wipes for each step.[12]

-

-

Sampling: After the decontamination procedure, wipe the entire test area with a wipe soaked in the collection solvent to collect any residual DMMP. Place the wipe in a labeled vial.

-

Analysis: Extract the DMMP from the wipe using the collection solvent. Analyze the extract using a calibrated GC-MS to quantify the amount of residual DMMP.

-

Calculation: Calculate the percentage removal of DMMP to determine the decontamination efficacy.

Protocol 2: Detection of DMMP using a Quartz Crystal Microbalance (QCM) Sensor

Objective: To detect and quantify DMMP vapor using a QCM sensor coated with a sensitive material.[13][14]

Materials:

-

QCM instrument with a frequency counter.

-

AT-cut quartz crystals (e.g., 5 MHz).[13]

-

Sensing material (e.g., Polyhedral Oligomeric Silsesquioxane - POSS).[13]

-

DMMP vapor generation system (e.g., bubbler or permeation tube).

-

Carrier gas (e.g., dry nitrogen).

-

Mass flow controllers.

-

Test chamber for the QCM sensor.

Procedure:

-

Sensor Preparation: Coat the QCM crystal with the sensing material (e.g., by drop-casting or spin-coating a solution of POSS). Allow the solvent to evaporate completely.

-

System Setup: Install the coated QCM crystal in the test chamber. Connect the chamber to the vapor generation system and the QCM instrument.

-

Baseline Establishment: Flow the carrier gas over the QCM sensor until a stable baseline frequency is established.

-

DMMP Exposure: Introduce a known concentration of DMMP vapor into the test chamber by mixing the output from the vapor generator with the carrier gas.

-